

# Atractyligenin: A Technical Guide to its Physical, Chemical, and Biological Properties

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## Compound of Interest

Compound Name: **Atractyligenin**

Cat. No.: **B1250879**

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## Introduction

**Atractyligenin** is a tetracyclic diterpenoid of the ent-kaurane class, notable for its presence in coffee, particularly in its glycosidic forms.<sup>[1]</sup> The aglycone, **Atractyligenin**, has garnered significant interest due to its biological activities, including its role in inhibiting cutaneous photoaging.<sup>[2]</sup> This technical guide provides a comprehensive overview of the physical and chemical properties of **Atractyligenin**, detailed experimental protocols for its study, and an exploration of its known signaling pathways.

## Core Physical and Chemical Properties

**Atractyligenin** is a white to off-white solid at room temperature.<sup>[3]</sup> Its core structure is a carbocyclic compound characterized as a dihydroxy monocarboxylic acid.<sup>[1]</sup>

## Table 1: Physicochemical Identifiers of Atractyligenin

Identifier	Value	Source
IUPAC Name	(1R,4R,5R,7R,9R,10S,13R,15S)-7,15-dihydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.0 <sup>1</sup> , <sup>10</sup> .0 <sup>4</sup> , <sup>9</sup> ]hexadecane-5-carboxylic acid	<a href="#">[1]</a>
CAS Number	10391-47-6	<a href="#">[3]</a>
Molecular Formula	C <sub>19</sub> H <sub>28</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
InChI	InChI=1S/C19H28O4/c1-10-11-3-4-15-18(2)9-12(20)7-13(17(22)23)14(18)5-6-19(15,8-11)16(10)21/h11-16,20-21H,1,3-9H2,2H3,(H,22,23)/t11-,12-,13-,14-,15+,16+,18-,19-/m1/s1	<a href="#">[1]</a>
InChIKey	YRHWUYVCCPXYMB-JIMOHSCASA-N	<a href="#">[1]</a>
SMILES	C[C@@]12C--INVALID-LINK--C(=C)[C@@H]4O)C(=O)O">C@@@HO	<a href="#">[1]</a>

**Table 2: Quantitative Physical and Chemical Data for Attractyligenin**

Property	Value	Source
Molecular Weight	320.43 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Exact Mass	320.198759 g/mol	<a href="#">[1]</a>
Appearance	White to Off-White Solid	<a href="#">[3]</a>
Storage Conditions	2-8°C Refrigerator, Under inert atmosphere	<a href="#">[3]</a>

## Spectral Data

### Mass Spectrometry

The mass spectrum of **Atractyligenin** is characterized by specific fragmentation patterns. In negative ion mode (ESI-), the  $[M-H]^-$  ion is observed at m/z 319.19.<sup>[3]</sup> Further fragmentation leads to characteristic losses, such as the loss of a carboxyl group (as  $CO_2$  and H), resulting in a fragment at m/z 275.20, and the loss of a formic acid group ( $HCOOH$ ), leading to a fragment at m/z 273.18.<sup>[3]</sup>

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^{13}C$  NMR spectral data for **Atractyligenin** has been reported in deuterated methanol ( $CD_3OD$ ).<sup>[4]</sup> The full spectrum is available through specialized databases and is crucial for the structural elucidation and confirmation of the compound.<sup>[4]</sup>

## Experimental Protocols

### Isolation and Purification of Atractyligenin from Natural Sources (e.g., Coffee)

This protocol describes a general method for the extraction and purification of **Atractyligenin** from coffee beans, where it is typically present as glycosides.

#### a. Extraction:

- Coffee beans are extracted with an 85% aqueous ethanol solution at an acidic pH of 2.5 until the polyphenols are exhausted.<sup>[5]</sup>
- The resulting extracts are combined and concentrated under a vacuum to remove the ethanol.<sup>[5]</sup>
- The aqueous solution is filtered to remove insoluble materials.<sup>[5]</sup>

#### b. Caffeine Removal:

- The aqueous solution is basified, for example, with an alkaline carbonate or bicarbonate.<sup>[5]</sup>

- A counter-extraction is performed with a 9:1 mixture of ethyl acetate/hexane to eliminate caffeine.[5]

c. Enzymatic Hydrolysis:

- The caffeine-free aqueous solution is alkalinized to pH 5.2.[5]
- Cellulase is added, and the mixture is incubated for 2 hours to hydrolyze the kaurane glycosides to **Atractyligenin**.[5]

d. **Atractyligenin** Extraction:

- After hydrolysis, the solution is re-acidified, and any precipitate is filtered off.[5]
- The filtrate is then counter-extracted with methylene chloride until the **Atractyligenin** has been completely removed.[5]

e. Purification by High-Performance Liquid Chromatography (HPLC):

- The crude extract is subjected to preparative or semi-preparative reverse-phase HPLC.[6][7]
- A C18 column is typically used with a gradient elution of acetonitrile and a buffered aqueous mobile phase (e.g., 0.02% formic acid and 10 mM ammonium formate at pH 4.6).[8]
- Fractions are collected, and those containing pure **Atractyligenin** (as determined by UV and mass spectrometry detection) are pooled and evaporated to yield the purified compound.[6][8]

## Characterization by UHPLC-ToF-MS

This protocol outlines the analysis of **Atractyligenin** using Ultra-High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry.

- Chromatography: Separation is achieved on a C18 column.[3]
- Mobile Phase: A gradient elution is employed using a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.[3]

- Mass Spectrometry: Detection is performed in negative electrospray ionization mode (ESI-).  
[\[3\]](#)
- Data Analysis: The retention time and mass-to-charge ratio (m/z) of the peaks are compared with a reference standard of **Atractyligenin**. The characteristic  $[M-H]^-$  ion at m/z 319.19 is monitored.[\[1\]](#)[\[3\]](#)

## Assessment of Antioxidant Activity (DPPH Assay)

This protocol describes the evaluation of the radical scavenging activity of **Atractyligenin** using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[\[9\]](#)[\[10\]](#)

- A methanolic solution of DPPH (e.g.,  $1 \times 10^{-4}$  M) is prepared.[\[9\]](#)
- Aliquots of **Atractyligenin** at various concentrations are mixed with the DPPH solution.[\[9\]](#)
- The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[\[10\]](#)
- The absorbance of the solution is measured at 517 nm.[\[10\]](#)
- The percentage of DPPH radical scavenging is calculated, and the  $IC_{50}$  value (the concentration of **Atractyligenin** required to scavenge 50% of the DPPH radicals) is determined.[\[11\]](#)

## Evaluation of Anti-photoaging Effects in Human Dermal Fibroblasts

This protocol details the investigation of **Atractyligenin**'s ability to inhibit the MAPK signaling pathway in response to UVA irradiation.

- Cell Culture and Treatment: Human dermal fibroblasts are cultured and then treated with various concentrations of **Atractyligenin** before being exposed to UVA radiation (e.g., 8  $J/cm^2$ ).[\[2\]](#)
- Measurement of Intracellular Reactive Oxygen Species (ROS): The fluorescent dye 2',7'-dichlorodihydrofluorescein diacetate ( $H_2DCF-DA$ ) is used to measure intracellular ROS

levels.[2]

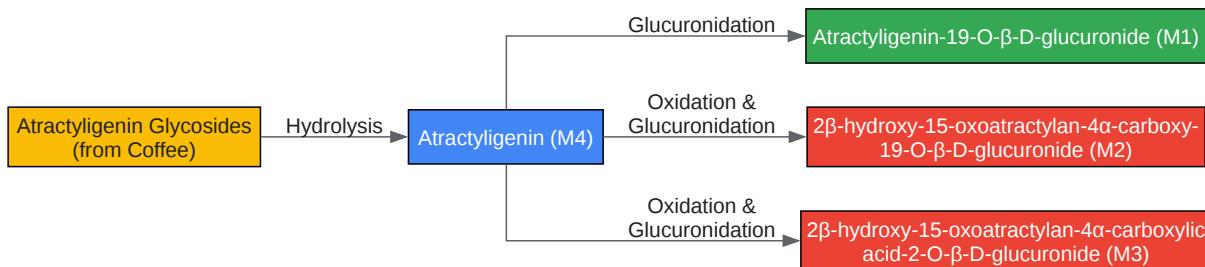
- **Western Blot Analysis:**

- Cell lysates are prepared and subjected to SDS-PAGE.
- Proteins are transferred to a membrane and probed with primary antibodies against total and phosphorylated forms of ERK, JNK, p38, and c-Jun, as well as an antibody for c-Fos.
- Appropriate secondary antibodies are used, and protein bands are visualized to determine the effect of **Atractyligenin** on the phosphorylation and expression of these MAPK pathway components.[2]

## Biological Activity and Signaling Pathways

### Metabolism of Atractyligenin Glycosides

In humans, **Atractyligenin** glycosides from coffee are metabolized into several key compounds. The primary metabolites found in plasma and urine are the aglycone **Atractyligenin** itself and its glucuronidated conjugate, **atractyligenin-19-O- $\beta$ -D-glucuronide** (M1).[12][13] Other metabolites, such as **2 $\beta$ -hydroxy-15-oxoactylan-4 $\alpha$ -carboxy-19-O- $\beta$ -D-glucuronide** (M2) and **2 $\beta$ -hydroxy-15-oxoactylan-4 $\alpha$ -carboxylic acid-2-O- $\beta$ -D-glucuronide** (M3), are also formed.[12]

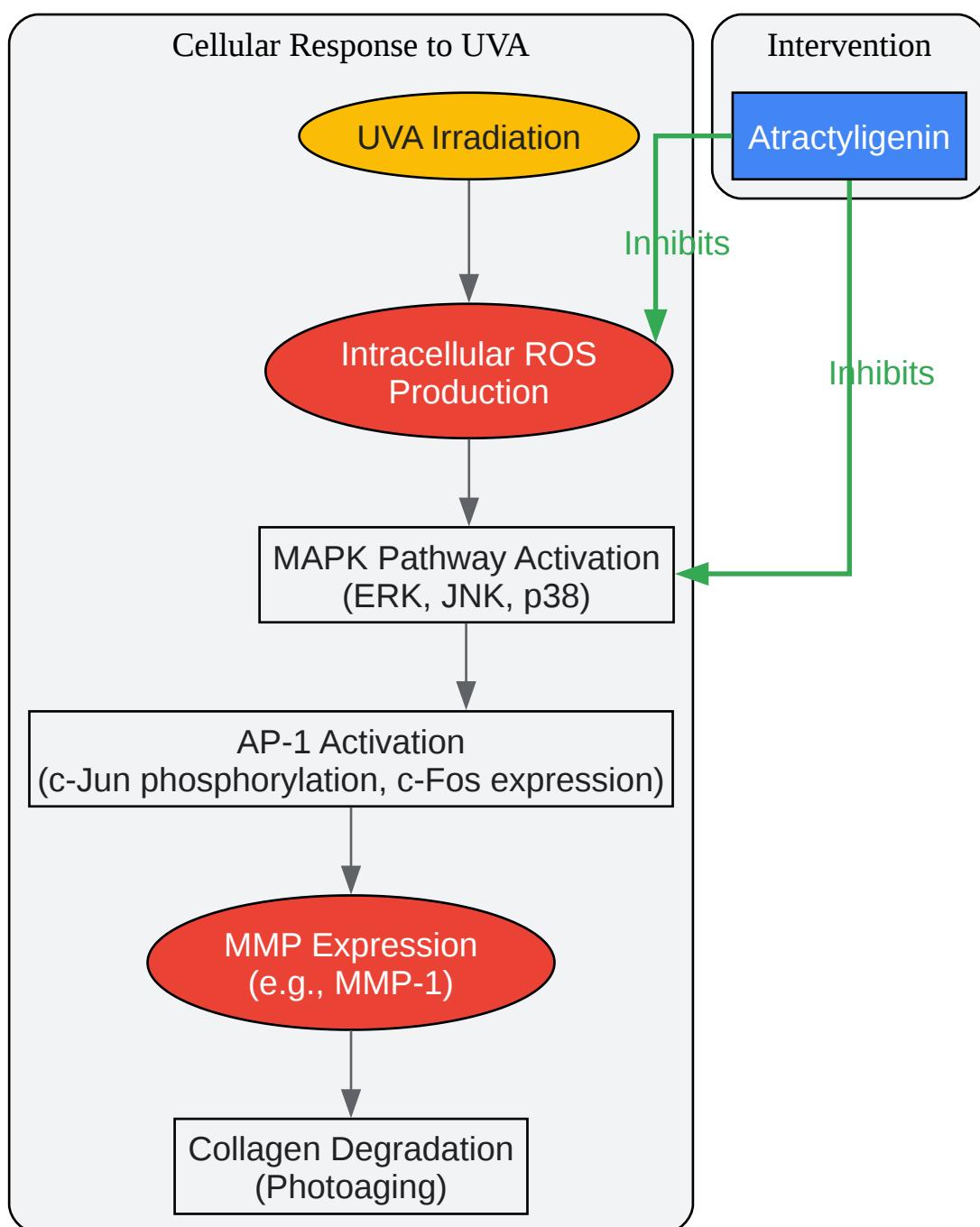


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Metabolic pathway of **Atractyligenin** glycosides.

## Inhibition of the MAPK Signaling Pathway in Cutaneous Photoaging

**Attractyligenin** has been shown to mitigate the effects of UVA-induced photoaging in human dermal fibroblasts. It achieves this by inhibiting the production of intracellular reactive oxygen species (ROS), which in turn suppresses the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.<sup>[2]</sup> This leads to a reduction in the phosphorylation of c-Jun and the expression of c-Fos, key components of the AP-1 transcription factor that upregulates matrix metalloproteinases (MMPs), enzymes responsible for collagen degradation.<sup>[2]</sup>



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Inhibitory action of **Atractyligenin** on the MAPK pathway.

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